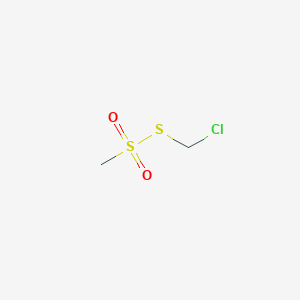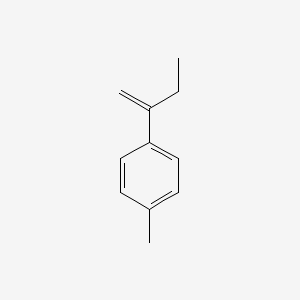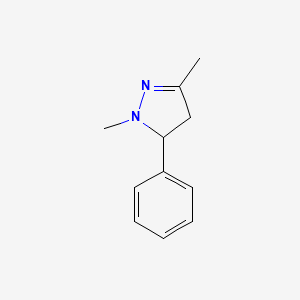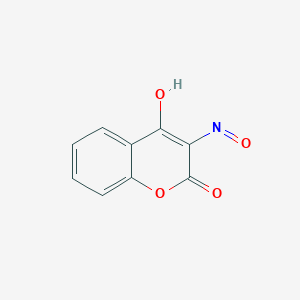![molecular formula C18H32O4 B14705769 2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane CAS No. 24810-64-8](/img/structure/B14705769.png)
2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of non-2-yn-4-ol with diethyl ether in the presence of a strong acid catalyst to form the diethoxynon-2-yn-4-yl intermediate. This intermediate is then reacted with oxane under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane include other oxane derivatives and compounds with diethoxynon-2-yn-4-yl groups. Examples include:
- 2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]pyridine
- 2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]benzene
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique reactivity and properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
24810-64-8 |
|---|---|
Fórmula molecular |
C18H32O4 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
2-(1,1-diethoxynon-2-yn-4-yloxy)oxane |
InChI |
InChI=1S/C18H32O4/c1-4-7-8-11-16(22-18-12-9-10-15-21-18)13-14-17(19-5-2)20-6-3/h16-18H,4-12,15H2,1-3H3 |
Clave InChI |
PISDHGZURREKFD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C#CC(OCC)OCC)OC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-11H-benzo[A]carbazole](/img/structure/B14705691.png)




![Ethyl 4-[bis(2-{[(4-methylphenyl)sulfonyl]oxy}ethyl)amino]benzoate](/img/structure/B14705731.png)

![1-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane](/img/structure/B14705747.png)


![3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one](/img/structure/B14705762.png)
![4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B14705765.png)


